(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with diethoxy groups
Preparation Methods
The synthesis of (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzylidene or thiazole-triazole moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. In the industry, it may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of signaling pathways, and interaction with cellular components.
Comparison with Similar Compounds
(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one These compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical properties and applications
Properties
CAS No. |
617694-29-8 |
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Molecular Formula |
C19H17N3O3S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H17N3O3S2/c1-3-24-13-8-7-12(10-14(13)25-4-2)11-16-18(23)22-19(27-16)20-17(21-22)15-6-5-9-26-15/h5-11H,3-4H2,1-2H3/b16-11- |
InChI Key |
HPYNDAVVRHQEIV-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OCC |
Origin of Product |
United States |
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